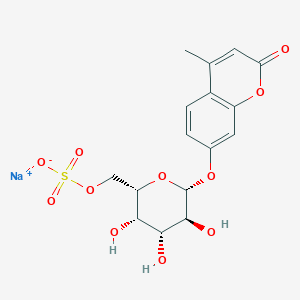
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of enzyme activities, especially those involving glycosidases and sulfatases. The compound’s structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in both research and diagnostic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt typically involves multiple steps. The process begins with the preparation of 4-methylumbelliferone, which is then glycosylated with I(2)-D-galactopyranoside. The final step involves the sulfation of the galactopyranoside moiety to introduce the sulphate group at the 6-position. The reaction conditions often require the use of protecting groups to ensure selective sulfation and glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of glycosidases or sulfatases. The reactions are often carried out in buffered aqueous solutions at physiological pH to mimic biological conditions .
Major Products
The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which emits fluorescence upon excitation. This property is exploited in various assays to measure enzyme activity .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is widely used in scientific research due to its fluorogenic properties. It is employed in:
Biochemistry: To study enzyme kinetics and substrate specificity.
Molecular Biology: As a substrate in assays to detect and quantify specific enzymes.
Medicine: In diagnostic tests for enzyme deficiencies and metabolic disorders.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mecanismo De Acción
The compound functions as a substrate for specific enzymes, such as glycosidases and sulfatases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside Sodium Salt
- 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt
- 4-Methylumbelliferyl α-L-idopyranosiduronic acid sodium salt
Uniqueness
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is unique due to its specific substrate properties for glycosidases and sulfatases. Its ability to release a fluorescent signal upon enzymatic cleavage makes it particularly valuable in assays where sensitivity and specificity are crucial .
Propiedades
Fórmula molecular |
C16H17NaO11S |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
sodium;[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m0./s1 |
Clave InChI |
KHTOBGQRIASILC-KVVUHLMJSA-M |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


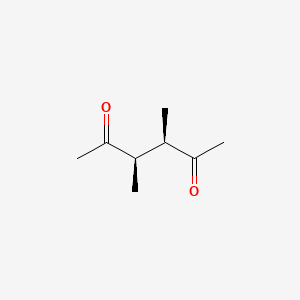
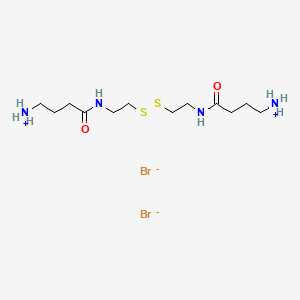
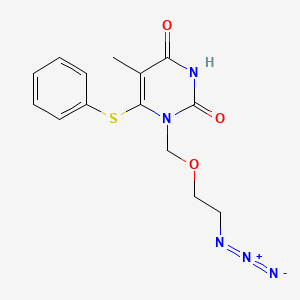

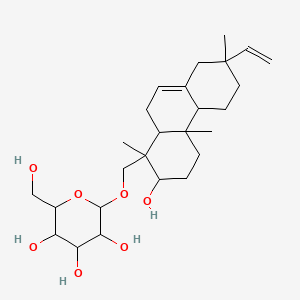
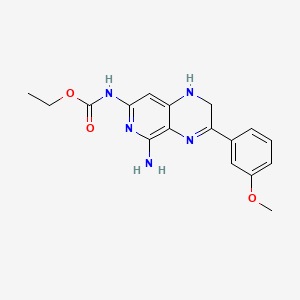
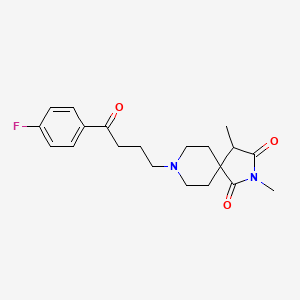

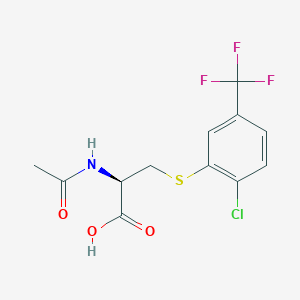

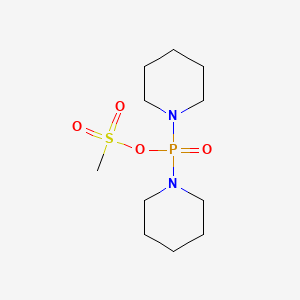
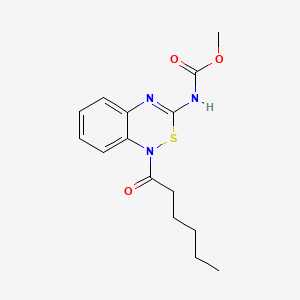

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
